molecular formula C16H8O3 B1278949 2,3-Anthracenedicarboxylic Anhydride CAS No. 6812-14-2

2,3-Anthracenedicarboxylic Anhydride

Cat. No. B1278949
CAS RN: 6812-14-2
M. Wt: 248.23 g/mol
InChI Key: AJXNLGUENUIIRW-UHFFFAOYSA-N
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Description

2,3-Anthracenedicarboxylic Anhydride, also known as Anthra[2,3-c]furan-1,3-dione, is an organic compound with the molecular formula C16H8O3 . It has a molecular weight of 248.23 g/mol . This compound is a widely used organic compound with versatile applications in various fields of research and industry.


Molecular Structure Analysis

The compound has a complex structure with a 2D and 3D conformer . The IUPAC name is naphtho2,3-fbenzofuran-1,3-dione . The InChI and Canonical SMILES representations provide a detailed description of the molecular structure .


Chemical Reactions Analysis

Acid anhydrides react with water to form carboxylic acids . They also react with amines to form amides . The presence of pyridine facilitates proton transfers during the reaction .


Physical And Chemical Properties Analysis

2,3-Anthracenedicarboxylic Anhydride has a density of 1.453 g/cm3 . Its boiling point is 497.482ºC at 760 mmHg . The compound is a solid at 20 degrees Celsius . It has a topological polar surface area of 43.4 Ų .

Scientific Research Applications

Application in Biologically Active Compounds Research

Specific Scientific Field

Chemistry of Heterocyclic Compounds

Summary of the Application

Derivatives of anthra[2,3-b]furan-5,10-diones hold promise for various fields of science and technology, especially in the search for biologically active compounds .

Methods of Application

The review covers all currently known methods for the cyclization of linear anthrafurandiones, the first examples of which were synthesized approximately 30 years ago . The material has been arranged mainly in the order of increasing degree of substitution in anthrafurandiones .

Results or Outcomes

Anthraquinones (9,10-anthracenediones) are widely used in various branches of chemistry, chemical technology, medicine, and other fields of science and technology . The α-aryloxy derivatives of anthraquinone and naphthacenequinone having photochromic properties can be potentially used in nano-technology, microelectronics, laser technology, and information storage .

Application in Antitumor Research

Specific Scientific Field

European Journal of Medicinal Chemistry

Summary of the Application

Among 13 newly synthesized derivatives, the majority of 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides demonstrated a high antiproliferative potency against a panel of wild type and drug-resistant tumor cell lines .

Methods of Application

The methods of application involve the synthesis of 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides .

Results or Outcomes

These compounds showed a superior property over the reference drug doxorubicin or lead naphtho[2,3-f]indole-5,10-dione 2 .

Application in Antibacterial Research

Specific Scientific Field

Heterocyclic Chemistry

Summary of the Application

Furan derivatives, including Anthra[2,3-c]furan-1,3-dione, have shown significant potential in the realm of medicinal chemistry, particularly in the development of new antibacterial agents .

Methods of Application

The methods of application involve the synthesis of various furan derivatives and their subsequent testing against different bacterial strains .

Results or Outcomes

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Application in Anticancer Research

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Anthraquinones, which include Anthra[2,3-c]furan-1,3-dione, are privileged chemical scaffolds that have been used for centuries in various therapeutic applications, including as anticancer agents .

Methods of Application

The methods of application involve the synthesis of new anthraquinone-based compounds and their subsequent testing in cell-based models .

Results or Outcomes

Most of the anthraquinone-based compounds inhibit cancer progression by targeting essential cellular proteins .

Application in Biosensing and Bioimaging

Specific Scientific Field

Biosensing and Bioimaging

Summary of the Application

Indane-1,3-dione, a structure similar to Anthra[2,3-c]furan-1,3-dione, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Methods of Application

The methods of application involve the synthesis of various indane-1,3-dione derivatives and their subsequent testing in different biosensing and bioimaging applications .

Results or Outcomes

Indane-1,3-dione-based structures have been used in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .

Application in Antifungal and Antiviral Research

Summary of the Application

Anthraquinones, including Anthra[2,3-c]furan-1,3-dione, have applications in antifungal and antiviral therapeutic settings .

Results or Outcomes

Anthraquinone-based compounds have shown significant potential in the treatment of various fungal and viral diseases .

Safety And Hazards

The compound causes skin irritation and serious eye irritation . It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The compound has versatile applications in various fields of research and industry. A recent paper discusses the synthesis of a 2,3-Anthracenedicarboxylic-acid-derived fluorophore and chemiluminophore incorporating dipicolylaminomethyl receptors, and their luminescence responses to metal ions . This suggests potential future directions in the field of luminescence research.

properties

IUPAC Name

naphtho[2,3-f][2]benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O3/c17-15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(18)19-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXNLGUENUIIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C(=O)OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455128
Record name 2,3-Anthracenedicarboxylic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Anthracenedicarboxylic Anhydride

CAS RN

6812-14-2
Record name 2,3-Anthracenedicarboxylic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Anthracenedicarboxylic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
K Akasaka, H Ohrui, H Meguro - Analyst, 1993 - pubs.rsc.org
2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (AE-OTf) is a highly sensitive fluorescent labelling reagent for carboxylic acids for use in liquid chromatography. The …
Number of citations: 61 pubs.rsc.org
JG Smith, PW Dibble, RE Sandborn - The Journal of Organic …, 1986 - ACS Publications
Naphtho [1, 2-c] furan. Initial attempts to prepare 2-(hydroxymethyl)-1-naphthaldehyde, the open chain tautomer of 4, involved metalation of the acetal l-(di-methoxymethyl) naphthaiene …
Number of citations: 127 pubs.acs.org
K Tanaka, T Miura, N Umezawa, Y Urano… - Journal of the …, 2001 - ACS Publications
Fluorescein is one of the best available fluorophores for biological applications, but the factors that control its fluorescence properties are not fully established. Thus, we initiated a study …
Number of citations: 477 pubs.acs.org
H Ohrui, R Kato, T Kodaira, H Shimizu… - Bioscience …, 2005 - jstage.jst.go.jp
We synthesized new chiral fluorescence labeling reagents having a 2, 3-anthracenedicarboximide group from D-glucosamine, and it was possible to introduce target alcohols at the …
Number of citations: 18 www.jstage.jst.go.jp
K Imaizumi, H Terasima, K Akasaka, H Ohrui - Analytical sciences, 2003 - jstage.jst.go.jp
Highly sensitive chiral labeling reagents,(1R, 2R)-and (1S, 2S)-2-(2, 3-anthracenedicarboximido) cyclohexanecarboxylic acids [(1R, 2R)-and (1S, 2S)-A] and (1R, 2R)-and (1S, 2S)-2-(2, …
Number of citations: 47 www.jstage.jst.go.jp
WF Wei, X Li, K Jiang, B Zhang… - Angewandte Chemie …, 2023 - Wiley Online Library
Heterogeneous catalysts are highly advantageous for industrial applications owing to their distinctive merits including easy separation and effective recovery. However, utilizing …
Number of citations: 5 onlinelibrary.wiley.com
K Akasaka, H Ohrui - Bioscience, biotechnology, and …, 1999 - academic.oup.com
(1R,2R)-2-(2,3-Anthracenedicarboximido)cyclohexanol was synthesized as a highly sensitive chiral fluorescent conversion reagent. The diastereomeric derivatives of chiral branched …
Number of citations: 38 academic.oup.com
SA Cochrane, CT Lohans, MJ van Belkum… - Organic & …, 2015 - pubs.rsc.org
Previously other groups had reported that Paenibacillus polymyxa NRRL B-30507 produces SRCAM 37, a type IIA bacteriocin with antimicrobial activity against Campylobacter jejuni. …
Number of citations: 45 pubs.rsc.org
G Tririya - 2003 - search.proquest.com
Part A. Synthesis of anthracyclinone precursor. Doxorubicin, daunorubicin and 4-demethoxydaunorubicin are structurally related to the group of glycoside antibiotics called …
Number of citations: 2 search.proquest.com
G Fregoso - 2022 - uknowledge.uky.edu
Since the development of TiPS Pentacene, the use of trialkylsilylethynyl groups has become a commonly utilized moiety for stabilizing, solubilizing, and directing crystal packing of …
Number of citations: 0 uknowledge.uky.edu

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